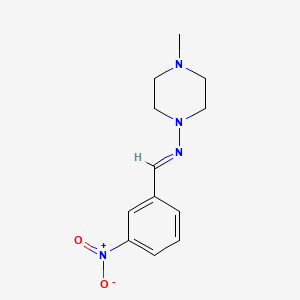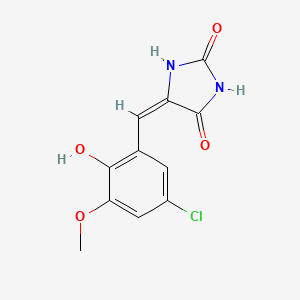![molecular formula C15H12FN5O3 B5590803 8-(2-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4,7-TRIONE](/img/structure/B5590803.png)
8-(2-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4,7-TRIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4,7-TRIONE is a synthetic compound that belongs to the class of imidazopyridine derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group and a fused imidazo-purine ring system
Preparation Methods
The synthesis of 8-(2-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4,7-TRIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone to form the imidazo-pyridine core. Industrial production methods often employ optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .
Chemical Reactions Analysis
8-(2-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4,7-TRIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-(2-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4,7-TRIONE involves its interaction with specific molecular targets and pathways. It is known to bind to serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors, modulating their activity and leading to antidepressant and anxiolytic effects . Additionally, the compound may inhibit certain enzymes, such as phosphodiesterases, further contributing to its pharmacological profile .
Comparison with Similar Compounds
8-(2-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4,7-TRIONE can be compared to other imidazopyridine derivatives, such as:
Imidazo[4,5-b]pyridine: Known for its GABA receptor modulation and use as a proton pump inhibitor.
Imidazo[4,5-c]pyridine: Exhibits similar biological activities but differs in its structural configuration and specific receptor interactions.
Imidazo[1,5-a]pyridine: Another related compound with distinct pharmacological properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
6-(2-fluorophenyl)-2,4-dimethyl-8H-purino[7,8-a]imidazole-1,3,7-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O3/c1-18-12-11(13(23)19(2)15(18)24)20-7-10(22)21(14(20)17-12)9-6-4-3-5-8(9)16/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOJBABHXYNQJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=O)N(C3=N2)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B5590735.png)

![2-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5590743.png)

![N-(4-Iodo-2-methylphenyl)-3-{N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B5590749.png)
![5-butyl-4-ethyl-2-[2-(2-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5590765.png)
![N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]pyridine-3-carboxamide](/img/structure/B5590768.png)
![N-isopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5590770.png)
![ethyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5590783.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(3-furoyl)piperidine](/img/structure/B5590785.png)
![N-methyl-4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5590786.png)

![N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B5590802.png)
![{3-(3-methylbut-2-en-1-yl)-1-[(6-methylpyridin-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5590813.png)
